2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Overview
Description
2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
The synthesis of 2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the 3-methylbutylamino group. One common synthetic route includes the reaction of thioamides with α-haloketones under basic conditions to form the thiazole ring.
Chemical Reactions Analysis
2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. .
Scientific Research Applications
2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or block receptors, leading to its antimicrobial and antiviral effects. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities, highlighting the versatility and importance of the thiazole scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-(3-methylbutylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS2/c1-8(2)3-4-13-11-15-9(7-19-11)10(17)16-12-14-5-6-18-12/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRXIGZVIYLKIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=CS1)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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